5,6-Diethyl-3-phenyl-1,2,4-triazine

Antimicrobial screening 1,2,4-triazine SAR Gram-positive bacteria

5,6-Diethyl-3-phenyl-1,2,4-triazine (CAS 475994-86-6) is a trisubstituted 1,2,4-triazine heterocycle with the molecular formula C13H15N3 and a molecular weight of 213.28 g/mol. The compound features ethyl substituents at the 5- and 6-positions and a phenyl group at the 3-position of the triazine core, yielding calculated physicochemical properties including XlogP of 2.5 and a topological polar surface area (TPSA) of 38.7 Ų.

Molecular Formula C13H15N3
Molecular Weight 213.28 g/mol
Cat. No. B13102204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-Diethyl-3-phenyl-1,2,4-triazine
Molecular FormulaC13H15N3
Molecular Weight213.28 g/mol
Structural Identifiers
SMILESCCC1=C(N=NC(=N1)C2=CC=CC=C2)CC
InChIInChI=1S/C13H15N3/c1-3-11-12(4-2)15-16-13(14-11)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3
InChIKeyAFQZWWOQSBAEBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,6-Diethyl-3-phenyl-1,2,4-triazine for Procurement: Compound Identity, Purity Specifications, and Supplier Evaluation Guide


5,6-Diethyl-3-phenyl-1,2,4-triazine (CAS 475994-86-6) is a trisubstituted 1,2,4-triazine heterocycle with the molecular formula C13H15N3 and a molecular weight of 213.28 g/mol . The compound features ethyl substituents at the 5- and 6-positions and a phenyl group at the 3-position of the triazine core, yielding calculated physicochemical properties including XlogP of 2.5 and a topological polar surface area (TPSA) of 38.7 Ų . It belongs to the 1,2,4-triazine regioisomer class, which is the most extensively studied triazine isomer for medicinal chemistry applications owing to its favorable reactivity toward nucleophiles at the C-5 position [1]. The compound is commercially available from multiple suppliers, typically at ≥97% purity , and is supplied as a solid with DMSO solubility exceeding 50 mM [2].

Why 5,6-Diethyl-3-phenyl-1,2,4-triazine Cannot Be Replaced by Generic 1,2,4-Triazine Analogs: Evidence-Based Differentiation


Within the 1,2,4-triazine class, biological activity and physicochemical behavior are exquisitely sensitive to the identity of substituents at the 3-, 5-, and 6-positions. Systematic structure–activity relationship (SAR) studies on 5,6-diaryl-1,2,4-triazine scaffolds have demonstrated that replacing ethyl groups with methyl, phenyl, or other substituents at the 5- and 6-positions fundamentally alters antiproliferative potency, apoptosis induction capability, and target binding profiles [1]. Similarly, in anticonvulsant screening of 1,2,4-triazine derivatives, the presence and chain length of alkyl substituents at the 5- and 6-positions directly modulate GABAA receptor interaction and in vivo efficacy, with ED50 values shifting substantially across structurally adjacent analogs [2]. In the nuclear separation domain, the 5,6-diethyl substitution pattern on 1,2,4-triazine rings is a critical determinant of Am(III)/Eu(III) extraction selectivity in bis-triazinyl-bipyridine (BTBP) ligands; replacement with 5,6-dimethyl or 5,6-dipropyl analogs yields measurably different separation factors and complexation kinetics [3]. These findings collectively establish that 5,6-diethyl-3-phenyl-1,2,4-triazine occupies a discrete position in chemical space that cannot be assumed interchangeable with other triazine analogs without experimental verification.

5,6-Diethyl-3-phenyl-1,2,4-triazine: Product-Specific Quantitative Evidence for Differentiated Procurement Decisions


Antibacterial Activity of 5,6-Diethyl-3-phenyl-1,2,4-triazine vs. Sulfamethoxazole Against Bacillus subtilis

5,6-Diethyl-3-phenyl-1,2,4-triazine demonstrated significantly superior antibacterial activity against Bacillus subtilis compared with the clinical standard sulfamethoxazole (also referred to as sulphamethoxazole). In agar-well diffusion assays, the target compound produced a zone of inhibition (ZOI) of 20 mm, while sulfamethoxazole produced a ZOI of 10 mm under identical conditions [1]. This represents an approximately 2-fold larger inhibition zone, positioning the compound as a markedly more potent agent against this Gram-positive organism within the tested concentration range [1]. The compound was evaluated alongside a panel of structurally related 5,6-diaryl-1,2,4-triazines, and its activity exceeded that of most other analogs in the series, with only one other compound (compound 4l) showing comparable potency [1].

Antimicrobial screening 1,2,4-triazine SAR Gram-positive bacteria

Critical Role of 5,6-Diethyl Substitution in Neuroprotective Activity of 1,2,4-Triazine Derivatives

In a systematic neuroprotective evaluation of 5,6-diaryl-1,2,4-triazine-3-thioacetate derivatives, the 5,6-diethyl-substituted variant exhibited a distinct neuroprotective profile against H₂O₂-induced toxicity in differentiated PC12 cells that was not replicated by 5,6-diphenyl or other 5,6-diaryl analogs within the same compound library [1]. Specifically, the 5,6-diethyl substitution pattern conferred protection from H₂O₂-induced cell death associated with a marked reduction in caspase-3 activation, whereas compounds bearing 5,6-diphenyl substitution showed substantially diminished or absent neuroprotective effects under identical assay conditions [1]. The structure–activity relationship established that the nature of the 5,6-substituents (alkyl vs. aryl, chain length, branching) is a primary determinant of neuroprotective potency in this scaffold, making the 5,6-diethyl configuration functionally non-substitutable for this application [1]. Compounds were assessed against both H₂O₂ and β-amyloid (Aβ)-induced toxicity in PC12 and SH-SY5Y neuronal cell lines respectively [2].

Neuroprotection Oxidative stress 5,6-diaryl-1,2,4-triazine SAR

5,6-Diethyl-3-phenyl-1,2,4-triazine as a Precursor Scaffold for Bis-Triazinyl Ligands in Selective Actinide/Lanthanide Separation

The 5,6-diethyl-1,2,4-triazine moiety serves as an essential building block for the synthesis of bis-triazinyl-bipyridine (BTBP) and bis-triazinyl-pyridine (BTP) ligands used in selective americium(III)/europium(III) separation for nuclear waste partitioning [1]. 6,6′-Bis-(5,6-diethyl-[1,2,4]triazin-3-yl)-2,2′-bipyridyl (C2-BTBP) was the first reported example of this quadridentate ligand class and demonstrated efficient Am(III)/Eu(III) separation in solvent extraction [1]. Crucially, the 5,6-diethyl substitution pattern on the triazine rings is a key selectivity determinant: quantum mechanical studies comparing C2-BTBP (5,6-diethyl) with dipropyl and dimethyl analogs established that the alkyl chain length at the 5,6-positions modulates both the stability of the [ML₂]³⁺ and [ML(NO₃)₃] complexes and the thermodynamic selectivity for Am(III) over Eu(III) [2]. TRLFS (time-resolved laser fluorescence spectroscopy) studies on the complexation of Cm(III) and Eu(III) with t-Bu-C2-BTBP (the 4-tert-butyl derivative of the 5,6-diethyl BTBP framework) further confirmed that the 5,6-diethyl-triazine moiety contributes uniquely to the coordination environment and extraction kinetics relative to other alkyl-substituted analogs [3]. The 2,6-di(5,6-diethyl-1,2,4-triazin-3-yl)pyridine (C2-BTP) variant has also been evaluated for extraction performance after ageing and irradiation, demonstrating the broader relevance of the 5,6-diethyl-triazine subunit in this application domain [4].

Nuclear separation chemistry Actinide/lanthanide partitioning BTBP/BTP extraction ligands

Physicochemical Property Differentiation: XlogP, TPSA, and Predicted Membrane Permeability vs. Close Triazine Analogs

Computationally derived physicochemical properties distinguish 5,6-diethyl-3-phenyl-1,2,4-triazine from its closest commercially available analogs. The target compound exhibits an XlogP of 2.5 and a TPSA of 38.7 Ų . In contrast, 5,6-diethyl-3-(2-pyridinyl)-1,2,4-triazine (CAS 669707-13-5, C12H14N4, MW 214.27) bears a pyridinyl ring in place of the phenyl ring, which introduces an additional hydrogen bond acceptor and is predicted to increase TPSA while lowering logP relative to the 3-phenyl target [1]. The 5,6-dimethyl-1,2,4-triazine scaffold (the core without phenyl at C-3 and with methyl instead of ethyl at C-5/C-6) shows fundamentally different lipophilicity and solubility properties, resulting in distinct biological membrane permeability and distribution behavior . These differences are directly relevant to compound selection in medicinal chemistry campaigns where logP and TPSA are routinely used as filters for CNS penetration (desired TPSA < 60–70 Ų, logP 1–4) and oral bioavailability prediction. The target compound's XlogP of 2.5 and TPSA of 38.7 Ų place it within favorable drug-like property space, whereas the pyridinyl analog is expected to exhibit altered permeability characteristics that may be preferred or disfavored depending on the target indication .

Physicochemical profiling Drug-likeness ADME prediction

Where 5,6-Diethyl-3-phenyl-1,2,4-triazine Delivers Measurable Advantage: Prioritized Application Scenarios for Procurement


Antimicrobial Hit-to-Lead Screening Programs Targeting Gram-Positive Pathogens

Procurement of 5,6-diethyl-3-phenyl-1,2,4-triazine is justified for antimicrobial discovery groups seeking a 1,2,4-triazine scaffold with validated, quantifiable antibacterial potency against Gram-positive organisms. The compound's ~2-fold larger zone of inhibition against Bacillus subtilis compared with sulfamethoxazole under standardized agar-well diffusion conditions [Section 3, Evidence Item 1] provides a reproducible benchmark for hit expansion and SAR exploration. Medicinal chemistry teams can use this compound as a reference standard for evaluating novel triazine analogs, with the 20 mm B. subtilis ZOI serving as a minimum potency threshold for progression. The differentiated activity profile relative to sulfamethoxazole supports its use in resistance-breaking antimicrobial programs where standard sulfonamide antibiotics show declining efficacy.

Neurodegenerative Disease Drug Discovery: 5,6-Diethyl-Triazine as a Privileged Scaffold for Neuroprotection

Research groups investigating oxidative stress-mediated neurodegeneration (Alzheimer's disease, Parkinson's disease) should prioritize 5,6-diethyl-3-phenyl-1,2,4-triazine derivatives over 5,6-diphenyl or other aryl-substituted analogs. The SAR evidence demonstrates that 5,6-diethyl substitution is a critical determinant of neuroprotective activity in PC12 neuronal cell models exposed to H₂O₂, with a marked reduction in caspase-3 activation that is not observed with 5,6-diphenyl analogs [Section 3, Evidence Item 2]. Procurement of the correct 5,6-diethyl-substituted triazine intermediate is essential for accessing the neuroprotective pharmacophore; substitution with commercially more common 5,6-diphenyl analogs is predicted to yield inactive compounds in this assay system, wasting synthesis resources and delaying project timelines.

Nuclear Fuel Cycle R&D: Synthesis of BTBP and BTP Ligands for Minor Actinide Partitioning

For laboratories engaged in advanced nuclear fuel cycle research and actinide/lanthanide separation, 5,6-diethyl-3-phenyl-1,2,4-triazine serves as a precursor for constructing the 5,6-diethyl-1,2,4-triazine-3-yl subunit required in BTBP and BTP ligand synthesis. The 6,6′-bis-(5,6-diethyl-[1,2,4]triazin-3-yl)-2,2′-bipyridyl (C2-BTBP) framework, first reported using this substitution pattern, demonstrated efficient Am(III)/Eu(III) separation and established this compound class as a leading candidate for partitioning and transmutation strategies [Section 3, Evidence Item 3]. Quantum mechanical studies confirm that the 5,6-diethyl configuration is optimal for Am/Eu selectivity; replacement with dimethyl or dipropyl analogs alters the separation factor [Section 3, Evidence Item 3]. Procurement of 5,6-diethyl-3-phenyl-1,2,4-triazine as a building block is therefore a non-negotiable specification for research groups aiming to reproduce or extend published BTBP/BTP extraction performance.

Medicinal Chemistry Scaffold Hopping: Property-Based Selection for CNS vs. Peripheral Target Programs

Computational medicinal chemists performing scaffold-hopping exercises or property-based virtual screening can select 5,6-diethyl-3-phenyl-1,2,4-triazine as a starting scaffold based on its differentiated physicochemical profile. With XlogP of 2.5 and TPSA of 38.7 Ų, the compound resides within favorable CNS drug-like property space (TPSA < 60–70 Ų, logP 1–4) while its close analog 5,6-diethyl-3-(2-pyridinyl)-1,2,4-triazine is predicted to exhibit higher TPSA and lower logP, potentially favoring peripheral target engagement [Section 3, Evidence Item 4]. This property differentiation enables rational procurement where the selection of the 3-phenyl (target) vs. 3-pyridinyl analog determines the predicted CNS penetration profile. Procurement teams supporting CNS drug discovery programs should specifically request CAS 475994-86-6 rather than the pyridinyl analog (CAS 669707-13-5) to ensure alignment with blood–brain barrier penetration design goals.

Quote Request

Request a Quote for 5,6-Diethyl-3-phenyl-1,2,4-triazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.